molecular formula C17H23N5O2 B2907274 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide CAS No. 1006821-17-5

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide

Cat. No. B2907274
CAS RN: 1006821-17-5
M. Wt: 329.404
InChI Key: GVUBNYLFOUUAFB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a cyclopenta[d]pyrimidine ring, and an acetamide group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Cyclopenta[d]pyrimidine is a fused ring system that includes a pyrimidine ring fused with a cyclopentane ring. Acetamide is an organic compound that acts as a functional group, it consists of an acetyl group single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and cyclopenta[d]pyrimidine rings would likely contribute to the rigidity of the molecule, while the acetamide group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. Some potential properties could include its melting point, boiling point, solubility in various solvents, and its spectral data (such as NMR, IR, and mass spectrometry) .

Scientific Research Applications

I have conducted a search for the compound you’re interested in, but it appears that there is limited information available on the specific applications of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide . The search results indicate studies and syntheses related to compounds with pyrazole structures which are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities , but they do not directly reference the compound .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing personal protective equipment, working in a well-ventilated area, and avoiding contact with skin and eyes. The specific hazards associated with this compound would depend on its exact structure and properties .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. This could lead to the development of new drugs or materials .

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-8-18-15(23)10-21-16(24)13-6-5-7-14(13)19-17(21)22-12(3)9-11(2)20-22/h9H,4-8,10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUBNYLFOUUAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(CCC2)N=C1N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide

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